(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
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Overview
Description
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the following structural formula:
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
It belongs to the class of acrylates and contains both a pyridine ring and an acrylate moiety. The Z configuration indicates that the substituents on the double bond are on the same side.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate.” One common method involves the reaction of 3-(6-chloropyridin-3-yl)propenal (an aldehyde) with methyl acrylate. The reaction proceeds under basic conditions, and the Z configuration is typically favored.
Reaction Conditions: The reaction conditions may include a base (such as sodium hydroxide or potassium carbonate) and a solvent (such as ethanol or acetonitrile). Heating the reaction mixture facilitates the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Reactivity: “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can undergo various chemical reactions:
Oxidation: It may be oxidized to form an acid or other functionalized derivatives.
Reduction: Reduction can yield the corresponding alcohol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acrylate group.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The acid or ester form.
- Reduction: The corresponding alcohol.
- Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents targeting specific pathways.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst). It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can be compared with related compounds, such as other pyridine-containing acrylates or chlorinated derivatives. Its uniqueness lies in its specific combination of functional groups and stereochemistry.
For further exploration, consider investigating similar compounds like 3-(6-chloropyridin-3-yl)propenal or other acrylates with different substituents.
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl (Z)-3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3- |
InChI Key |
CMWAMJBCWMMGCH-HYXAFXHYSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=CN=C(C=C1)Cl |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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